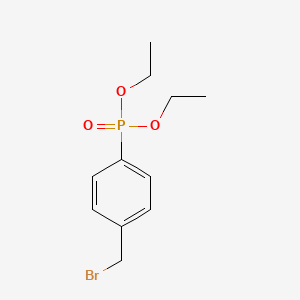

Diethyl 4-(bromomethyl)phenylphosphonate

Description

Propriétés

Formule moléculaire |

C11H16BrO3P |

|---|---|

Poids moléculaire |

307.12 g/mol |

Nom IUPAC |

1-(bromomethyl)-4-diethoxyphosphorylbenzene |

InChI |

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9H2,1-2H3 |

Clé InChI |

OEFHKXOIXRPCTG-UHFFFAOYSA-N |

SMILES canonique |

CCOP(=O)(C1=CC=C(C=C1)CBr)OCC |

Origine du produit |

United States |

Applications De Recherche Scientifique

Biological Activities

Research indicates that diethyl 4-(bromomethyl)phenylphosphonate exhibits several biological activities:

- Antimicrobial Properties : Similar phosphonates have shown effectiveness against various microbial strains, suggesting potential use in developing new antimicrobial agents .

- Enzyme Inhibition : Studies indicate that compounds like this compound can interact with enzymes such as acetylcholinesterase, which may lead to inhibitory effects relevant in drug development and toxicology.

- Therapeutic Applications : The compound may serve as a precursor for anti-inflammatory drugs or other therapeutic agents targeting specific diseases .

Pharmaceuticals

This compound is being explored for its potential as a drug candidate due to its ability to inhibit key enzymes involved in disease processes. Its structural analogs have been investigated for their efficacy against retroviral proteases, making them candidates for treating viral infections such as HIV .

Agriculture

Phosphonates are commonly utilized in agriculture as fungicides and herbicides. The unique properties of this compound may enhance its efficacy in protecting crops from various pathogens.

Materials Science

The compound's ability to undergo hydrolysis and form stable phosphonic acids makes it suitable for applications in polymer chemistry, particularly in producing thermally stable polymers such as poly(ethyleneterephthalate) . It can also be used as an antioxidant during the polymerization process.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of diethyl benzylphosphonate derivatives demonstrated significant cytotoxic effects against bacterial strains. This suggests that this compound could be developed into effective antimicrobial agents .

Case Study 2: Enzyme Interaction

Research focused on the interaction between phosphonates and acetylcholinesterase revealed that certain derivatives could inhibit enzyme activity effectively. This finding supports further exploration into this compound's role in drug design targeting neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Variations and Electronic Effects

The bromomethyl substituent distinguishes Diethyl 4-(bromomethyl)phenylphosphonate from analogues with different substituents. Key structural analogues include:

Electronic Effects :

- Electron-withdrawing groups (EWGs): Bromomethyl (–CH2Br) and cyano (–CN) substituents increase the electrophilicity of the phosphorus center, accelerating reactions with nucleophiles (e.g., Grignard reagents) .

- Electron-donating groups (EDGs) : Methoxy (–OCH3) reduces reactivity but improves stability in acidic environments .

Reactivity in Key Reactions

a) Nucleophilic Substitution

- This compound undergoes rapid substitution with amines or thiols due to the labile C–Br bond. For example, it reacts with biotin derivatives to form activity-based probes for proteomics .

- Comparatively, Diethyl 4-methoxybenzylphosphonate requires harsher conditions (e.g., strong acids) for substitution due to the EDG effect .

b) Michaelis–Arbuzov Reaction

- The bromomethyl derivative is synthesized via bromination of hydroxymethyl intermediates using dibromotriphenylphosphorane . Analogues like Diethyl 4-bromobenzylphosphonate are prepared via the Michaelis–Arbuzov reaction between triethyl phosphite and 4-bromobenzyl bromide .

c) Borylation

Q & A

Q. What are the established synthetic routes for preparing diethyl 4-(bromomethyl)phenylphosphonate, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or palladium/iridium-catalyzed cross-coupling reactions. A microwave-assisted approach using ionic liquids (e.g., [bmim][PF6]) and butanol at 200–220°C for 2–3.5 hours has been reported, yielding 22% of ester-acid byproducts after column chromatography . Traditional methods involve aryl halide intermediates and phosphonate esterification. Key variables affecting yield include solvent polarity (hexane vs. polar solvents), catalyst loading (2.5–5 mol% Ir/ligand), and boron sources (B₂(pin)₂), as demonstrated in iridium-catalyzed borylation studies . Purity is typically monitored via ³¹P NMR and LC-MS .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- ³¹P NMR spectroscopy : Essential for tracking phosphonate group transformations (e.g., hydrolysis or substitution) and quantifying reaction intermediates .

- LC-MS : Used to identify low-abundance byproducts (e.g., ester-acid derivatives) and assess reaction completeness .

- X-ray crystallography : Validates structural assignments for crystalline intermediates, such as uranyl nitrate complexes in phosphonate ligand studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Toxicological data : Bacterial gene mutation tests (Ames test) and in vitro micronucleus assays are required to assess genotoxicity risks .

- Exposure mitigation : Use fume hoods, gloves, and eye protection due to bromomethyl group reactivity and potential respiratory irritation .

- Waste disposal : Follow EFSA guidelines for halogenated organophosphonates, including neutralization before disposal .

Advanced Research Questions

Q. How do reaction mechanisms differ between palladium- and iridium-catalyzed borylation of diethyl phenylphosphonate derivatives?

Methodological Answer:

- Palladium catalysis : Proceeds via oxidative addition of aryl halides to Pd(0), followed by phosphonate coupling. Selectivity for para-substituted products is influenced by ligand steric effects .

- Iridium catalysis : Involves C–H activation at the aryl ring, with B₂(pin)₂ as the boron source. Kinetic studies show rapid consumption of starting material and sequential borylation (e.g., mono- to di-borylated products) . Mechanistic differences are evident in solvent-dependent rate profiles (e.g., hexane vs. THF) .

Q. How can computational methods optimize the design of phosphonate-based ligands for metal coordination?

Methodological Answer:

- DFT calculations : Predict binding affinities of phosphonate ligands to metal centers (e.g., uranyl in uranyl nitrate complexes) by modeling frontier molecular orbitals and charge distribution .

- Molecular docking : Screens ligand compatibility with biological targets (e.g., antimicrobial activity of carbamoyl phosphonates) .

- Reaction pathway simulation : Identifies transition states in ester hydrolysis or alcoholysis reactions, aiding in solvent/catalyst selection .

Q. What strategies resolve contradictions in reactivity ratios during phosphonate esterification or substitution reactions?

Methodological Answer:

- Factorial design experiments : Systematically vary parameters (temperature, catalyst, solvent) to isolate confounding factors. For example, diethyl phenylphosphonate’s presence in reaction mixtures does not correlate with reactivity ratio inconsistencies, suggesting alternative mechanistic pathways .

- Isotopic labeling : Use ¹⁸O-labeled alcohols to trace esterification pathways and identify competing hydrolysis routes .

- In situ spectroscopy : Monitor real-time intermediate formation via FT-IR or Raman spectroscopy to detect transient species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.